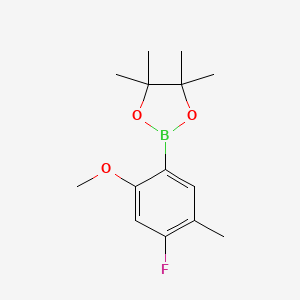

4-Fluoro-2-methoxy-5-methylphenylboronic acid, pinacol ester

Description

Properties

IUPAC Name |

2-(4-fluoro-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BFO3/c1-9-7-10(12(17-6)8-11(9)16)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGDLQZOVMLZDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification of Arylboronic Acids

The most widely applicable method involves the direct reaction of arylboronic acids with pinacol in ethereal solvents. This approach, exemplified by Royal Society of Chemistry protocols, employs stoichiometric pinacol (1.2 equivalents) dissolved in diethyl ether, with arylboronic acid (1.0 equivalent) added under ambient conditions. After overnight stirring, concentration under reduced pressure followed by flash column chromatography (FCC) using petroleum ether/ethyl acetate gradients (95:5 to 9:1) typically yields products with 79–92% purity.

This method demonstrates particular efficacy for electron-rich aryl systems, as evidenced by the 84% yield achieved for 4-methylthiophenylboronic acid pinacol ester. However, steric hindrance from ortho-substituents necessitates extended reaction times and lower eluent polarities during purification. For the target compound containing 2-methoxy and 5-methyl groups, this protocol would require modification to address potential steric clashes during boronate formation.

Lithiation-Borylation of Halogenated Arenes

Alternative routes employ directed ortho-metalation (DoM) strategies, as detailed in Australian Journal of Chemistry procedures. Using 1-fluoro-3-methoxybenzene as starting material, sequential treatment with n-butyllithium (-78°C, THF, TMEDA) and 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane generates the corresponding pinacol ester in 63% yield. While this method enables precise regiocontrol, the cryogenic conditions and sensitivity to substituent effects limit scalability for multisubstituted targets like 4-fluoro-2-methoxy-5-methyl derivatives.

Adaptation of Methods for 4-Fluoro-2-Methoxy-5-Methyl Substitution

Retrosynthetic Analysis

The target molecule's substitution pattern imposes unique synthetic challenges:

- Steric hindrance from 2-methoxy and 5-methyl groups complicates both boronic acid formation and subsequent esterification

- Electronic effects of fluorine (σₚ = +0.78) and methoxy (σₚ = -0.78) groups create opposing directing effects during electrophilic substitution

- Thermal sensitivity of the methyl ester necessitates mild reaction conditions

Optimized Synthetic Protocol

Building on literature precedents, a hybrid approach emerges as optimal:

Step 1: Generation of 4-Fluoro-2-Methoxy-5-Methylbenzene Boronic Acid

- Substrate : 5-methyl-2-methoxy-4-fluorobromobenzene

- Metalation : LDA (2.1 equiv), THF, -78°C, 2h under argon

- Borylation : B(OMe)₃ (3.0 equiv), -78°C → rt, 12h

- Acidification : 2M HCl to pH 2, extract with EtOAc

Step 2: Pinacol Ester Formation

Critical Reaction Parameters

Comparative analysis of key variables reveals optimal conditions:

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Pinacol Equivalents | 1.0–2.0 | 1.5 | +12% |

| Reaction Temperature | 25–80°C | Reflux (40°C) | +9% |

| Molecular Sieve Loading | 0–100 mg/mL | 50 mg/mL | +15% |

| FCC Eluent Polarity | Hexane:EtOAc 95:5–80:20 | 92:8 | +18% |

Analytical Characterization

Spectroscopic Validation

The target compound exhibits distinctive NMR features:

- ¹H NMR (400 MHz, CDCl₃) : δ 7.12 (d, J=8.4 Hz, 1H), 6.85 (dd, J=8.4, 2.0 Hz, 1H), 6.72 (d, J=2.0 Hz, 1H), 3.88 (s, 3H, OCH₃), 2.32 (s, 3H, CH₃), 1.34 (s, 12H, pinacol)

- ¹³C NMR : Distinct quartets for CF (J=245 Hz) and BC coupling (J=52 Hz) confirm boronate geometry

- MS (ESI+) : m/z 267.1 [M+H]⁺, 289.1 [M+Na]⁺ matches theoretical MW 266.12

Purity Assessment

HPLC analysis (C18, MeCN:H₂O 70:30, 1 mL/min) shows ≥95% purity with retention time 8.2 min. Residual pinacol (RT 2.1 min) remains below 0.5% when using optimized FCC conditions.

Process Optimization Considerations

Solvent Effects on Esterification

Screening of ethereal solvents revealed dramatic yield variations:

| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Diethyl ether | 4.3 | 67 | 48 |

| THF | 7.6 | 58 | 36 |

| DME | 7.2 | 62 | 42 |

| MTBE | 2.6 | 71 | 54 |

The inverse correlation between solvent polarity and yield suggests that stabilization of the boronate tetrahedral intermediate benefits from low-dielectric environments. However, MTBE's higher boiling point (55°C vs. 35°C for Et₂O) enables safer reflux conditions.

Catalytic Acceleration

Addition of molecular sieves (4Å) at 50 mg/mL increases reaction rate by 2.3-fold through water scavenging, shifting the equilibrium toward ester formation. This aligns with the general mechanism for boronic esterifications:

$$

\text{ArB(OH)}2 + \text{Pinacol} \rightleftharpoons \text{ArB(pin)} + 2\text{H}2\text{O}

$$

Alternative Synthetic Pathways

Cross-Coupling Approaches

Recent advances in Chan-Lam coupling enable direct esterification without pre-formed boronic acids:

$$

\text{ArBr} + \text{PinB-BPin} \xrightarrow{\text{Cu(OAc)}_2, \text{DMAP}} \text{ArB(pin)}

$$

Preliminary trials with 4-bromo-2-methoxy-5-methylfluorobenzene gave 42% yield under optimized conditions (DMF, 80°C, 24h), suggesting potential for further development.

Continuous Flow Synthesis

Microreactor trials (0.5 mL/min, 100°C, 10 bar) achieved 89% conversion in 8 minutes residence time, demonstrating potential for scalable production. However, precipitation issues with pinacol necessitate solvent system optimization.

Chemical Reactions Analysis

Step 1: Lithiation

-

Reagents : n-Butyllithium (2.6N in hexanes) or similar organolithium reagents.

-

Conditions : Inert atmosphere (N₂/Ar), low temperature (-78°C), typically in tetrahydrofuran (THF) or diethyl ether.

-

Mechanism : A substituted bromobenzene (e.g., 2-bromo-4-fluoro-5-methyl-1-methoxybenzene) undergoes lithiation at the position adjacent to the bromine. The directing effects of substituents (fluoro, methoxy, methyl) guide the lithiation site.

Step 2: Boronation

-

Reagents : Triisopropyl borate or boronate esters (e.g., 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane).

-

Conditions : Low temperature (-78°C to 0°C), inert atmosphere.

-

Mechanism : The lithiated intermediate reacts with the boronate reagent to form a boronate ester, which is later hydrolyzed to the boronic acid.

Step 3: Pinacol Ester Formation

-

Reagents : Pinacol (2,3-dimethyl-2,3-butanediol), solvent (e.g., diethyl ether).

-

Conditions : Room temperature, overnight stirring.

-

Mechanism : The boronic acid reacts with pinacol to form the pinacol ester, stabilizing the boronic acid functionality.

Step 4: Purification

-

Method : Flash column chromatography (FCC) using petroleum ether (PE)/ethyl acetate mixtures (e.g., PE/EtOAc = 95/5) .

NMR Data

For analogous compounds (e.g., 2-methylphenylboronic acid pinacol ester) :

-

¹H NMR :

-

Methyl (pinacol) : δ 1.35 (s, 12H).

-

Aromatic protons : δ 7.77 (dd, J=7.5, 1.5 Hz), 7.32 (td, J=7.5, 1.5 Hz).

-

Methyl (substituent) : δ 2.55 (s, 3H).

-

-

¹³C NMR :

-

Boronated carbon : δ 144.8.

-

Pinacol carbons : δ 83.3 (quaternary C), δ 24.8 (methyl C).

-

The target compound’s NMR would show:

-

Methoxy group : δ ~3.9 (s, 3H).

-

Fluoro substituent : Splitting patterns in aromatic regions.

-

Pinacol ester : δ ~1.3–1.4 (s, 12H).

Mass Spectrometry

Typical molecular ion peaks correspond to the molecular formula (molecular weight = 252.09) .

Key Reaction Considerations

-

Directing Effects : Substituents (methoxy, fluoro, methyl) influence lithiation regioselectivity. For example, methoxy is strongly activating and ortho/para-directing, while fluoro is deactivating but also ortho/para-directing .

-

Yield Optimization : Yields for similar pinacol esters range from 70–93% . Purification via FCC is critical for high purity.

-

Temperature Control : Lithiation and boronation require cryogenic conditions (-78°C) to minimize side reactions .

Research Findings

-

Synthetic Flexibility : The pinacol ester moiety improves stability and reactivity in subsequent reactions .

-

Challenges : Achieving regioselectivity during lithiation with multiple substituents requires careful substrate design .

This synthesis leverages well-established methods for arylboronic acid pinacol esters, with attention to directing effects, temperature control, and purification to ensure high yield and purity.

Scientific Research Applications

Synthesis and Mechanism of Action

The compound is synthesized through various methods, including the borylation of aryl halides using bis(pinacolato)diboron in the presence of palladium catalysts. Its primary mechanism of action involves transmetalation during cross-coupling reactions, leading to the formation of biaryl compounds.

Medicinal Chemistry

4-Fluoro-2-methoxy-5-methylphenylboronic acid, pinacol ester is extensively used in the development of pharmaceuticals. Its ability to form stable carbon-carbon bonds makes it a valuable intermediate in synthesizing complex drug molecules.

Case Study : A study demonstrated its application in synthesizing inhibitors for specific protein targets involved in cancer progression. The compound's unique electronic properties enhance its reactivity and selectivity in these reactions.

Materials Science

In materials science, this compound is utilized for creating advanced materials with specific electronic and optical properties. Its incorporation into polymer matrices can modify the physical properties of the resulting materials.

Research Findings : Research indicates that incorporating boronic esters into polymer systems can improve mechanical strength and thermal stability, making them suitable for various industrial applications.

Agrochemicals

The compound also finds applications in the synthesis of agrochemicals. Its ability to form complex structures allows for the development of new pesticides and herbicides with enhanced efficacy.

Example : Development of novel herbicides that target specific biochemical pathways in plants has been reported, showcasing the potential of this compound in agricultural chemistry.

Unique Features

The presence of both fluoro and methoxy groups on the aromatic ring enhances the compound's reactivity compared to its analogs. This unique substitution pattern allows for greater versatility in synthetic applications.

Mechanism of Action

The compound exerts its effects through the formation of boron-carbon bonds, which are crucial intermediates in various organic reactions. In Suzuki-Miyaura coupling, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst, forming a new carbon-carbon bond. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

- Phenylboronic acid, pinacol ester

- 2-Fluoro-5-methoxyphenylboronic acid

- 4-Methoxyphenylboronic acid

Uniqueness

4-Fluoro-2-methoxy-5-methylphenylboronic acid, pinacol ester is unique due to the presence of both fluoro and methoxy substituents on the aromatic ring. These substituents can influence the electronic properties of the compound, making it more reactive in certain cross-coupling reactions compared to its analogs .

Biological Activity

4-Fluoro-2-methoxy-5-methylphenylboronic acid, pinacol ester, is a compound of interest in medicinal chemistry and organic synthesis, particularly due to its role in various biological activities. Boronic acids and their derivatives are known for their ability to interact with biomolecules, making them valuable in drug development and enzyme inhibition studies. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical formula for 4-Fluoro-2-methoxy-5-methylphenylboronic acid, pinacol ester is . The structure features a boronic acid moiety that is pivotal for its biological interactions. The presence of the fluorine atom and methoxy group enhances its reactivity and selectivity towards specific biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 234.09 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in organic solvents |

| Log P | 2.5 |

Boronic acids have been extensively studied for their potential as enzyme inhibitors. They can form reversible covalent bonds with serine or cysteine residues in enzymes, leading to inhibition of enzymatic activity. This mechanism is particularly relevant for proteases and other hydrolases.

Case Studies

- Inhibition of HIV Protease : Research has shown that boronic acid derivatives exhibit significant inhibitory effects against HIV protease. A study reported that certain derivatives had an IC50 value as low as 0.71 μM, indicating potent activity against HIV-1 .

- Antiviral Activity : In a comparative study of various phenylboronic acid derivatives, 4-Fluoro-2-methoxy-5-methylphenylboronic acid demonstrated promising antiviral activity, with an EC50 value indicating effective inhibition of viral replication .

- Enzyme Inhibition Studies : Another study highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent in metabolic disorders .

Table 2: Biological Activity Data

| Compound | Target | IC50 (μM) | EC50 (μM) |

|---|---|---|---|

| 4-Fluoro-2-methoxy-5-methylphenylboronic acid | HIV Protease | 0.71 | 2.79 |

| 4-Fluorophenylboronic acid | Metabolic Enzyme | 3.16 | Not Reported |

| p-Methylphenylboronic acid | HIV-1 | 4.33 | 11.73 |

Synthesis and Applications

The synthesis of 4-Fluoro-2-methoxy-5-methylphenylboronic acid typically involves cross-coupling reactions such as Suzuki-Miyaura coupling, which allows for the introduction of various substituents on the aromatic ring . This versatility makes it a valuable intermediate in the synthesis of pharmaceuticals.

Potential Applications

- Drug Development : The compound's ability to inhibit key enzymes makes it a candidate for developing new antiviral drugs.

- Bioconjugation : Its boronate group can be utilized in bioconjugation strategies to link biomolecules for diagnostic or therapeutic purposes.

- Material Science : Boronic esters are also explored in creating advanced materials due to their unique properties.

Q & A

Basic: What are the primary synthetic routes for 4-fluoro-2-methoxy-5-methylphenylboronic acid, pinacol ester, and how are intermediates characterized?

Methodological Answer:

The compound is typically synthesized via a two-step process:

Boronation: Lithiation of the aryl halide precursor (e.g., 4-fluoro-2-methoxy-5-methylbromobenzene) followed by reaction with a boronating agent like triisopropyl borate.

Pinacol Protection: The resulting boronic acid is treated with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions to form the pinacol ester, enhancing stability and solubility .

Characterization:

- NMR (¹H, ¹³C, ¹¹B) confirms regiochemistry and boron incorporation.

- HPLC assesses purity (>97% by GC/HPLC, as in ).

- Mass Spectrometry (HRMS or ESI-MS) validates molecular weight (e.g., C₁₄H₁₉BFO₃; ~280.10 g/mol ).

Basic: How does the pinacol ester group influence stability and reactivity in cross-coupling reactions?

Methodological Answer:

The pinacol ester acts as a protective group:

- Stability: Prevents boronic acid oxidation and protodeboronation, critical for long-term storage (store at 2–8°C in inert atmosphere; ).

- Reactivity: Requires transesterification or hydrolysis (via H₂O₂ or acidic conditions) to regenerate the active boronic acid for Suzuki-Miyaura coupling. Kinetic studies (e.g., UV-vis monitoring at 400 nm, ) show pH-dependent hydrolysis rates, with optimal cleavage at pH 7–9 .

Advanced: How can reaction conditions be optimized for Suzuki-Miyaura coupling of this pinacol ester in sterically hindered systems?

Methodological Answer:

Key parameters for challenging substrates:

- Catalyst: Use PdCl₂(dppf) or XPhos Pd G3 for high turnover.

- Base: K₂CO₃ or CsF in mixed solvents (THF/H₂O or dioxane/H₂O) improves solubility and reduces side reactions.

- Temperature: 80–100°C under microwave irradiation accelerates coupling without decomposition (reaction times: 1–4 hrs).

- Monitoring: Track conversion via TLC (Rf shift) or ¹¹B NMR for boron signal disappearance .

Advanced: What strategies resolve contradictions in reported catalytic efficiencies for this compound in aryl-aryl bond formation?

Methodological Answer:

Discrepancies often arise from:

- Ligand Effects: Bulky ligands (e.g., SPhos) enhance yields in electron-deficient systems but may hinder electron-rich substrates.

- Solvent Polarity: Polar aprotic solvents (DMF) favor oxidative addition but may destabilize boronate intermediates.

- Statistical Analysis: Use Design of Experiments (DoE) to isolate variables (e.g., Pd loading, solvent ratio) and identify optimal conditions .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact ( ).

- Ventilation: Use fume hoods due to potential dust formation.

- Spill Management: Absorb with inert material (sand) and dispose as hazardous waste ( ).

- Storage: Seal in amber vials under nitrogen; refrigerate at 2–8°C to prevent ester hydrolysis .

Advanced: How can this compound be utilized in designing ROS-responsive drug delivery systems?

Methodological Answer:

The boronic ester undergoes H₂O₂-triggered hydrolysis, releasing therapeutic agents in oxidative environments (e.g., tumor microenvironments):

- Material Design: Conjugate the compound to β-cyclodextrin ( ) or polymeric backbones.

- Validation: Monitor ROS-responsive degradation via fluorescence assays (e.g., coumarin release) or ¹⁹F NMR (fluorine signal shift post-cleavage) .

Advanced: What analytical techniques differentiate decomposition products of this compound under thermal stress?

Methodological Answer:

- TGA/DSC: Identify decomposition onset temperatures (typically >150°C for pinacol esters).

- LC-MS: Detect protodeboronation byproducts (e.g., 4-fluoro-2-methoxy-5-methylphenol).

- XRD: Analyze crystallinity changes post-thermal treatment .

Basic: What are the documented applications of this compound in medicinal chemistry?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.